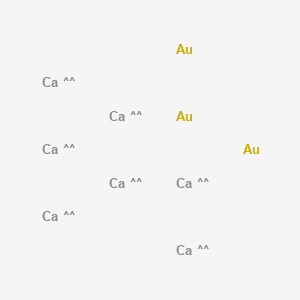
CID 71331930
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 71331930 is a chemical entity with significant interest in various scientific fields. This compound’s unique structure and properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves multiple steps, including the formation of intermediate products. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include crystallization, filtration, and purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
The compound has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action depends on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures or functional groups. These compounds may share some properties but differ in their specific applications and effects.
Uniqueness
The uniqueness of the compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that similar compounds may not be able to achieve.
Conclusion
The compound identified by the Chemical Abstracts Service (CAS) number 71331930 is a versatile chemical entity with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Properties
CAS No. |
98239-99-7 |
|---|---|
Molecular Formula |
Au3Ca7 |
Molecular Weight |
871.4 g/mol |
InChI |
InChI=1S/3Au.7Ca |
InChI Key |
KBFBHVPSLBJSDY-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















